(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone
Description
Properties
IUPAC Name |
(3,4-difluorophenyl)-[4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F2N3OS/c1-2-14-19-20-15(23-14)10-5-7-21(8-6-10)16(22)11-3-4-12(17)13(18)9-11/h3-4,9-10H,2,5-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQHPSWDHYHTKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC(=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F2N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiadiazole ring followed by its attachment to the piperidine ring and subsequent coupling with the difluorophenyl group.
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions to form the intermediate hydrazinecarbodithioate, which is then cyclized using an oxidizing agent such as hydrogen peroxide.
Attachment to Piperidine Ring: The thiadiazole intermediate is then reacted with 4-piperidone under acidic conditions to form the piperidine-thiadiazole compound.
Coupling with Difluorophenyl Group: The final step involves the coupling of the piperidine-thiadiazole compound with 3,4-difluorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.
Chemical Reactions Analysis
Types of Reactions
(3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can undergo various types of chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The fluorine atoms on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic applications:
-
Anticancer Activity : Preliminary studies suggest that this compound can inhibit cancer cell proliferation. For instance, in vitro studies demonstrated significant cytotoxic effects against various cancer cell lines, indicating its potential as an anticancer agent. The IC50 values for different cell lines have shown promising results, such as:
This indicates a strong potential for further development in cancer therapeutics.
Cell Line IC50 (µM) HT29 0.50 - Antimicrobial Properties : The presence of the thiadiazole moiety contributes to the compound's antimicrobial activity. Research has indicated that derivatives containing thiadiazoles exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents.
Biological Research
The compound's interactions with biological systems have been explored extensively:
- Enzyme Inhibition Studies : The compound has shown effectiveness in inhibiting specific enzymes involved in disease pathways. For example, studies using surface plasmon resonance techniques have confirmed strong binding affinities to targets associated with cancer and inflammation.
- Neuroprotective Effects : Given its structural features similar to known neuroprotective agents, there is potential for this compound to be investigated for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Industrial Applications
The unique chemical properties of this compound allow it to be utilized in various industrial processes:
- Synthesis of Complex Molecules : As a building block in organic synthesis, this compound can serve as a precursor for creating more complex pharmaceuticals and agrochemicals.
- Development of New Materials : Its chemical structure may contribute to developing novel materials with specific properties useful in electronics or coatings.
Case Studies
Several studies have been conducted to elucidate the applications and effectiveness of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone:
- In Vitro Anticancer Studies : A series of experiments on different cancer cell lines indicated that treatment with this compound significantly reduced cell viability compared to untreated controls. This supports its candidacy for further development as an anticancer drug.
- Animal Model Research : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor sizes, providing preliminary evidence of its therapeutic potential against cancer.
- Antimicrobial Testing : Laboratory tests revealed that the compound exhibited notable activity against various bacterial strains, supporting its use in developing new antimicrobial therapies.
Mechanism of Action
The mechanism of action of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The fluorine atoms can enhance the compound’s binding affinity and metabolic stability, while the thiadiazole ring can interact with metal ions or other biomolecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below compares the target compound with structurally related analogs:
| Compound Name/Structure | Core Features | Key Substituents | Reported Activity/Properties | References |
|---|---|---|---|---|
| Target Compound : (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone | Piperidine-thiadiazole, methanone | 3,4-difluorophenyl, 5-ethyl-thiadiazole | Structural analog of PDE2A inhibitors | |
| Bis(4-(5-(N-ethylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C3) | Bis-thiadiazolyl phenyl methanone | N-ethylamino, phenyl | Antimicrobial, antibiofilm | |
| 4-[(5-{[(3,4-Difluorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)methoxy]benzoic acid | Thiadiazole-benzoic acid | 3,4-difluorophenylamino, methoxybenzoic acid | Discontinued (likely solubility issues) | |
| (5S)-3,3-Difluoro-5-(5-methyltriazolo[1,5-a]pyrimidin-7-yl)piperidin-1-ylmethanone | Piperidine-triazolo pyrimidine, methanone | 3,4-difluorophenyl, triazolo pyrimidine | PDE2A inhibition | |
| 3-[5-(4-Fluorophenyl)-1,3,4-thiadiazol-2-yl]-2-(4-methoxyphenyl)-1,3-thiazolidin-4-one | Thiazolidinone-thiadiazole | 4-fluorophenyl, 4-methoxyphenyl | Unknown (structural focus) |
Key Observations
Fluorination Patterns: The 3,4-difluorophenyl group in the target compound and PDE2A inhibitor () may enhance binding affinity compared to mono-fluorinated (e.g., 4-fluorophenyl in ) or 2,4-difluorophenyl analogs (). Fluorination improves metabolic stability and modulates lipophilicity .
Thiadiazole Modifications: The 5-ethyl substituent on the thiadiazole in the target compound contrasts with N-ethylamino (C3, ) or unsubstituted thiadiazoles (). Ethyl groups may reduce polarity, enhancing membrane permeability compared to polar amino substituents .
Piperidine vs. Other Heterocycles: Piperidine in the target compound and PDE2A inhibitor () offers conformational flexibility, whereas thiazolidinone () or triazole cores () introduce rigidity. This flexibility may improve target engagement in enzyme-binding pockets .
The ethyl-thiadiazole group in the target compound may similarly optimize bioactivity .
Biological Activity
The compound (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone is a novel derivative of 1,3,4-thiadiazole and piperidine that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its potential as an anticancer agent, antimicrobial properties, and mechanisms of action.
Chemical Structure
The structural formula of the compound can be represented as follows:
The compound features a difluorophenyl group and a thiadiazole moiety linked through a piperidine ring, which is essential for its biological activity.
Biological Activity Overview
The biological activities of (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone can be categorized into several key areas:
1. Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including:
| Cell Line | IC50 (µg/mL) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 0.28 | Induces apoptosis via Bax/Bcl-2 ratio increase |
| HepG2 (Liver) | 0.52 | Cell cycle arrest at G2/M phase |
| HCT116 (Colon) | 3.29 | Inhibition of cell proliferation |
The compound appears to induce apoptosis through the activation of caspase pathways and alters the expression levels of pro-apoptotic proteins .
2. Antimicrobial Properties
The compound has also shown promising antimicrobial activity against various pathogens. In particular, it exhibits significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for selected bacteria are summarized below:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 15 |
| Pseudomonas aeruginosa | 20 |
These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents .
The mechanisms underlying the biological activities of this compound involve multiple pathways:
- Cytotoxicity : The compound's interaction with tubulin has been proposed as a mechanism for its anticancer effects. Docking studies indicate that it binds effectively to the tubulin protein, disrupting microtubule formation essential for mitosis .
- Antimicrobial Action : The antimicrobial effects are likely due to disruption of bacterial cell membrane integrity and inhibition of essential metabolic pathways.
Case Studies
Several case studies have investigated the efficacy and safety profile of this compound:
Case Study 1: MCF-7 Cell Line
A study conducted on the MCF-7 breast cancer cell line revealed that treatment with varying concentrations of the compound led to dose-dependent cytotoxicity. Flow cytometry analysis indicated significant increases in apoptotic cells following treatment.
Case Study 2: Antimicrobial Efficacy
In a comparative study against standard antibiotics, (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone demonstrated superior activity against resistant strains of Staphylococcus aureus, suggesting its potential use in treating antibiotic-resistant infections .
Q & A
Q. What are the optimal synthetic pathways for (3,4-Difluorophenyl)(4-(5-ethyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl)methanone, and how can yields be improved?
Methodological Answer : The synthesis of thiadiazole-containing compounds often involves nucleophilic substitution or cyclization reactions. For example:
- Solvent and Catalyst Optimization : Absolute ethanol with triethylamine as a base (stirred for 6 hours at room temperature) has been used for thiadiazole derivatives, achieving moderate yields .
- Reaction Time : Extended stirring (4–6 hours) with ice-cold water precipitation improves crystallization, as seen in oxadiazole synthesis .
- Alternative Approaches : Hydrazonoyl chloride intermediates can enhance regioselectivity in thiadiazole formation .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm substituent positions on the piperidine and thiadiazole rings. Fluorine atoms in the difluorophenyl group produce distinct splitting patterns .
- X-ray Crystallography : Resolve steric effects between the thiadiazole and difluorophenyl moieties. Similar thiadiazole derivatives have been structurally validated via single-crystal analysis .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight, especially for ethyl-substituted thiadiazole fragments.
Advanced Research Questions
Q. How can computational modeling predict the biological activity of this compound, and what contradictions might arise between in silico and experimental results?
Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with target proteins (e.g., bacterial enzymes or kinases). The thiadiazole moiety may exhibit π-π stacking with aromatic residues .
- ADMET Prediction : Tools like SwissADME can estimate solubility (logP) and metabolic stability. Note that fluorinated groups enhance bioavailability but may increase cytotoxicity.
- Contradiction Resolution : If in vitro activity contradicts predictions, re-evaluate protonation states (piperidine’s basic nitrogen) or solvent effects in docking simulations .
Q. How can researchers resolve contradictory data in biological activity assays for this compound?
Methodological Answer :
- Dose-Response Refinement : Test a wider concentration range (e.g., 0.1–100 µM) to identify non-linear effects.
- Assay Validation : Replicate assays using orthogonal methods (e.g., fluorescence vs. luminescence) to rule out interference from the compound’s fluorophores .
- Structural Analog Comparison : Compare with derivatives lacking the ethyl-thiadiazole or difluorophenyl groups to isolate pharmacophores .
Q. What experimental frameworks are recommended for assessing environmental fate and ecotoxicological impacts?
Methodological Answer : Adopt the INCHEMBIOL project’s methodology :
Physicochemical Properties : Measure logP, hydrolysis rates, and photostability.
Biotic/Abiotic Degradation : Use OECD 301F (aqueous aerobic degradation) to assess persistence.
Ecotoxicity : Conduct Daphnia magna acute toxicity tests (OECD 202) and algal growth inhibition (OECD 201).
Q. How can the piperidine-thiadiazole scaffold be modified to enhance target selectivity while minimizing off-target effects?
Methodological Answer :
- Bioisosteric Replacement : Substitute the ethyl group on the thiadiazole with methyl or cyclopropyl to alter steric bulk .
- Piperidine Functionalization : Introduce electron-withdrawing groups (e.g., sulfonyl) to modulate basicity and membrane permeability .
- Pharmacophore Mapping : Use 3D-QSAR to correlate substituent positions with activity cliffs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
